
((4-Bromo-3-(bromomethyl)butoxy)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-Bromo-3-(bromomethyl)butoxy)methyl)benzene is an organic compound that features a benzene ring substituted with a butoxy group, which is further substituted with bromine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Bromo-3-(bromomethyl)butoxy)methyl)benzene typically involves multiple steps:
Bromination of Benzene: Benzene is brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide to form bromobenzene.
Formation of Butoxy Group: The bromobenzene undergoes a nucleophilic substitution reaction with 4-bromo-3-(bromomethyl)butanol to form the desired product. This step may require a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
((4-Bromo-3-(bromomethyl)butoxy)methyl)benzene can undergo various types of chemical reactions:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Products such as amines or thiols.
Oxidation: Products such as alcohols or ketones.
Reduction: Products such as the corresponding alkane.
Aplicaciones Científicas De Investigación
((4-Bromo-3-(bromomethyl)butoxy)methyl)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Mecanismo De Acción
The mechanism of action of ((4-Bromo-3-(bromomethyl)butoxy)methyl)benzene involves its ability to undergo various chemical reactions. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of different functional groups. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effects of the butoxy group.
Comparación Con Compuestos Similares
Similar Compounds
Bromobenzene: A simpler compound with a single bromine atom attached to the benzene ring.
4-Bromobutoxybenzene: Similar structure but lacks the additional bromomethyl group.
3-(Bromomethyl)butoxybenzene: Similar structure but lacks the additional bromine atom on the butoxy group.
Propiedades
Fórmula molecular |
C12H16Br2O |
|---|---|
Peso molecular |
336.06 g/mol |
Nombre IUPAC |
[4-bromo-3-(bromomethyl)butoxy]methylbenzene |
InChI |
InChI=1S/C12H16Br2O/c13-8-12(9-14)6-7-15-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Clave InChI |
WTULWQLZAOUHAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCC(CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate](/img/structure/B14067201.png)
![1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene](/img/structure/B14067214.png)
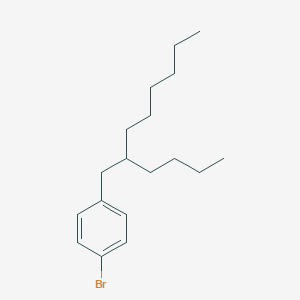
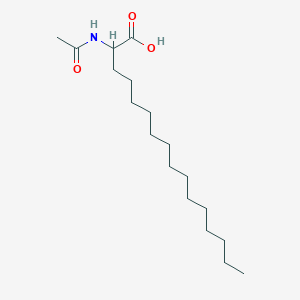
![tert-butyl 4-((7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B14067236.png)

![4-{[(2-Phosphonophenoxy)acetyl]amino}benzoic acid](/img/structure/B14067246.png)

![3-Methyl-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amino]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B14067257.png)
![6-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14067261.png)
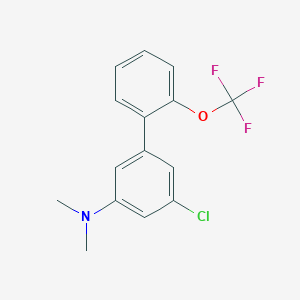
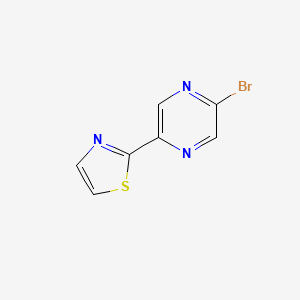
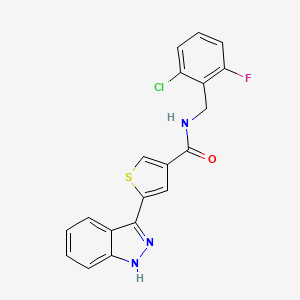
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B14067287.png)
